molecular formula C19H17ClFN5 B2574695 7-chloro-N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 931684-39-8

7-chloro-N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2574695
CAS No.: 931684-39-8
M. Wt: 369.83
InChI Key: UTSHWEWQDCSQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. Key structural features include:

  • Position 5: N,N-diethylamine, enhancing lipophilicity and influencing pharmacokinetic properties.
  • Position 7: Chlorine, which may modulate electronic properties and binding affinity.

Its structural uniqueness lies in the combination of fluorine and diethylamine substituents, distinguishing it from other triazoloquinazolines .

Properties

IUPAC Name

7-chloro-N,N-diethyl-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN5/c1-3-25(4-2)18-15-11-13(20)8-9-16(15)26-19(22-18)17(23-24-26)12-6-5-7-14(21)10-12/h5-11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSHWEWQDCSQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(N=NN2C3=C1C=C(C=C3)Cl)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazine derivatives with nitriles under acidic or basic conditions.

    Quinazoline Ring Formation: The triazole intermediate is then subjected to further cyclization with ortho-substituted anilines or anthranilic acids to form the quinazoline ring system.

    Substitution Reactions: The final steps involve the introduction of chloro, diethylamino, and fluorophenyl groups through nucleophilic substitution reactions. These steps often require the use of reagents such as thionyl chloride, diethylamine, and fluorobenzene under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro or fluorophenyl positions, using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in DMF (dimethylformamide).

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted triazoloquinazolines depending on the nucleophile used.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the effectiveness of triazole derivatives in combating viral infections. The compound has been noted for its potential as an antiviral agent due to its structural features that allow for interaction with viral proteins.

Case Study: N-Heterocycles as Antiviral Agents

A comprehensive review on N-heterocycles, including triazoles, indicates their promising roles as antiviral agents against various viruses. The structural similarity of 7-chloro-N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine to other effective compounds suggests it may exhibit similar antiviral properties .

Table 1: Antiviral Activity of Triazole Derivatives

Compound NameVirus TargetedEC50 (μM)Reference
Compound ATMV30.57
Compound BDENV0.96
7-chloro-N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amineTBDTBDTBD

Anticancer Applications

The compound has also been investigated for its anticancer properties. Specifically, it has shown promise in targeting specific pathways involved in cancer cell proliferation.

Case Study: Inhibition of Polo-like Kinase 1

Research has indicated that triazoloquinazolinone-based compounds can inhibit polo-like kinase 1 (Plk1), a critical regulator of cell division often overexpressed in cancers. The compound's structural attributes allow it to act as a selective inhibitor of Plk1 .

Table 2: Inhibitory Activity Against Plk1

Compound NameIC50 (μM)Mechanism of ActionReference
Compound C4.38Plk1 PBD inhibition
Compound D>50Non-specific
7-chloro-N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amineTBDTBDTBD

Pharmacological Insights

The pharmacological profile of this compound suggests a favorable balance between potency and selectivity. Its low molecular weight and moderate hydrophobicity enhance its bioavailability within cellular environments.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the triazole and quinazoline moieties can significantly affect the compound's biological activity. For instance, substituting different functional groups can enhance binding affinity to target proteins involved in viral replication or cancer cell growth .

Mechanism of Action

The mechanism of action of 7-chloro-N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets in biological systems. The compound is believed to bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as proliferation and apoptosis . The exact pathways and targets are still under investigation, but its structure suggests potential interactions with a variety of biological macromolecules.

Comparison with Similar Compounds

Substituent Variations at Position 3

The 3-fluorophenyl group in the target compound is compared to analogs with alternative aryl or sulfonyl substituents:

Compound Name Position 3 Substituent Molecular Weight Key Properties/Activity Evidence Source
Target Compound 3-(3-Fluorophenyl) 383.85 High lipophilicity; potential CNS activity
7-Chloro-N,N-diethyl-3-(phenylsulfonyl)-... 3-(Phenylsulfonyl) 477.97 Increased polarity; metabolic stability
3-[(4-Chlorophenyl)sulfonyl]-N-(3-fluorophenyl)-... 3-(4-Chlorophenylsulfonyl) ~450 (estimated) Enhanced receptor binding selectivity
3-(4-Nitrophenyl)-[1,2,3]triazolo[...] 3-(4-Nitrophenyl) 306.28 Electron-deficient; cytotoxic potential

Key Insights :

  • Electron-withdrawing groups (e.g., -F, -NO₂, -SO₂) at Position 3 enhance receptor binding but may reduce solubility.
  • Sulfonyl groups (e.g., phenylsulfonyl) improve metabolic stability compared to halogens .

Modifications at Position 5 (Amine Substituents)

The N,N-diethylamine group contrasts with bulkier or aromatic amines:

Compound Name Position 5 Substituent Molecular Weight Biological Relevance Evidence Source
Target Compound N,N-Diethylamine 383.85 Moderate bioavailability
N-(4-Methylbenzyl)-[...] 4-Methylbenzylamine ~390 (estimated) Increased steric hindrance; lower potency
N-(3,4-Diethoxyphenethyl)-[...] 3,4-Diethoxyphenethylamine ~480 (estimated) Enhanced CNS penetration
CGS 15943 (adenosine antagonist) 5-Amino with furyl substituent 328.73 High A₁/A₂ receptor antagonism

Key Insights :

  • Diethylamine balances lipophilicity and steric effects, optimizing blood-brain barrier penetration.
  • Aromatic amines (e.g., benzyl) may reduce potency due to steric clashes in receptor binding pockets .

Substitution and Halogen Effects

The chlorine at Position 7 is a common feature in bioactive triazoloquinazolines:

Compound Name Position 7 Substituent IC₅₀ (Adenosine A₁) Solubility (LogP) Evidence Source
Target Compound Cl Not reported ~3.5 (estimated)
9-Chloro-2-(2-furyl)-[...] (CGS 15943) Cl 1.2 nM 2.8
7-Chloro-3-(phenylsulfonyl)-[...] Cl Not reported 4.1
5-Amino-8-(trifluoromethyl)-[...] CF₃ >10 µM 2.9

Key Insights :

  • Chlorine at Position 7 is critical for adenosine receptor affinity, as seen in CGS 15943 .
  • Trifluoromethyl groups reduce potency but improve solubility .

Biological Activity

7-chloro-N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that belongs to the quinazoline family, which has drawn considerable attention due to its diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinazoline core fused with a triazole ring. The presence of chlorine and fluorine substituents contributes to its biological activity. Its molecular formula is C16_{16}H19_{19}ClF N5_{5}, with a molecular weight of approximately 331.81 g/mol.

Research indicates that quinazoline derivatives often exhibit their biological effects through various mechanisms, including:

  • Inhibition of Enzymes : Many quinazoline derivatives act as inhibitors of key enzymes involved in cancer progression and neurodegenerative diseases. For instance, studies have shown that related compounds can inhibit acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease .
  • Anticancer Activity : Compounds with similar structural features have demonstrated significant anticancer properties against various cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Anticancer Properties

Multiple studies have highlighted the anticancer potential of quinazoline derivatives. For example:

  • A study evaluated several quinazoline-triazole hybrids for their ability to inhibit AChE, revealing IC50_{50} values ranging from 0.2 to 83.9 µM .
  • Another investigation into quinazolinone derivatives showed promising results against MDA-MB-231 breast cancer cells using MTT assays, indicating significant cytotoxicity .

Antimicrobial Activity

The antimicrobial efficacy of quinazoline derivatives has also been explored. The presence of specific functional groups is essential for enhancing their antimicrobial properties. Compounds similar to 7-chloro-N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine have shown effectiveness against various bacterial strains .

Case Studies

Study Compound Target IC50_{50} / Activity Notes
Ahamed et al., 2020Quinazoline derivativesMDA-MB-231 cellsSignificant cytotoxicityAssessed using MTT assay
Cao et al., 2020Quinazoline-triazole hybridsAChE enzymeIC50_{50} 0.2 - 83.9 µMPotential for Alzheimer's treatment
Noolvi et al., 2013Substituted quinazolinesVarious cancer cell linesAntitumor activity observedQSAR analysis performed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.